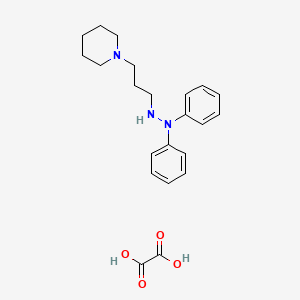
1,1-Diphenyl-2-(3-piperidin-1-ylpropyl)hydrazine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenyl-2-(3-piperidin-1-ylpropyl)hydrazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a hydrazine group bonded to a diphenyl moiety and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-(3-piperidin-1-ylpropyl)hydrazine typically involves the reaction of diphenylhydrazine with 3-(piperidin-1-yl)propyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Additionally, the use of automated systems can enhance the reproducibility and safety of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diphenyl-2-(3-piperidin-1-ylpropyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms, typically using reducing agents like lithium aluminum hydride.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, acids, and bases under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
1,1-Diphenyl-2-(3-piperidin-1-ylpropyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions, including the formation of complex organic molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1,1-Diphenyl-2-(3-piperidin-1-ylpropyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diphenyl-1-picrylhydrazyl (DPPH): A stable free radical used in antioxidant assays and electron paramagnetic resonance studies.
1,1-Diphenyl-2-picryl-hydrazine: Known for its radical scavenging properties and used in various analytical applications.
Uniqueness
1,1-Diphenyl-2-(3-piperidin-1-ylpropyl)hydrazine stands out due to its unique combination of a hydrazine group, diphenyl moiety, and piperidine ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
61299-41-0 |
|---|---|
Formule moléculaire |
C22H29N3O4 |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
1,1-diphenyl-2-(3-piperidin-1-ylpropyl)hydrazine;oxalic acid |
InChI |
InChI=1S/C20H27N3.C2H2O4/c1-4-11-19(12-5-1)23(20-13-6-2-7-14-20)21-15-10-18-22-16-8-3-9-17-22;3-1(4)2(5)6/h1-2,4-7,11-14,21H,3,8-10,15-18H2;(H,3,4)(H,5,6) |
Clé InChI |
BSIJBWWYSCEVAW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCCNN(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide](/img/structure/B14587476.png)
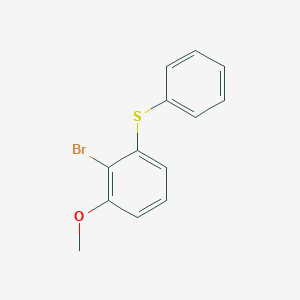
![N-[(Piperazin-1-yl)methyl]benzamide](/img/structure/B14587489.png)
![4-Hydrazinyltetrazolo[1,5-a]quinoxaline](/img/structure/B14587496.png)
![1,1'-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine](/img/structure/B14587509.png)
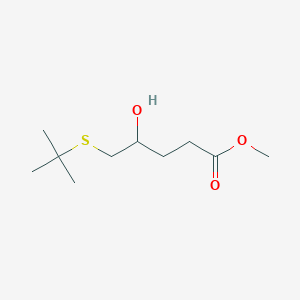
![3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14587521.png)
![Tributyl{[2-methyl-1-(2-methyloxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14587539.png)
![Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate](/img/structure/B14587540.png)
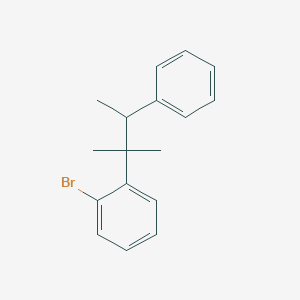
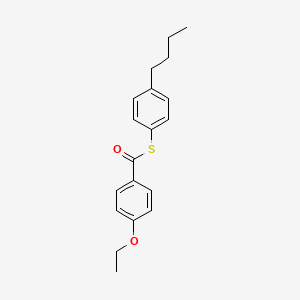
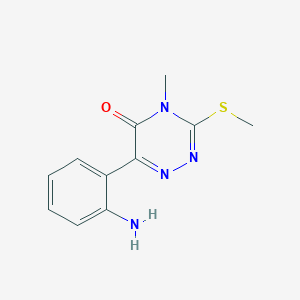
![3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne](/img/structure/B14587563.png)

